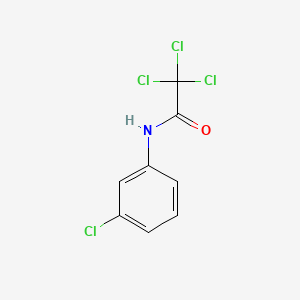
Acetanilide, 2,2,2,3'-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2,2,2,3’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties.
Preparation Methods
The synthesis of Acetanilide, 2,2,2,3’-tetrachloro- typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the acetanilide molecule. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using advanced chlorination reactors and purification systems.
Chemical Reactions Analysis
Acetanilide, 2,2,2,3’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming different substituted acetanilides.
Scientific Research Applications
Acetanilide, 2,2,2,3’-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2,2,2,3’-tetrachloro- involves its interaction with various molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Acetanilide, 2,2,2,3’-tetrachloro- can be compared with other chlorinated acetanilides, such as:
2,2,2,4’-Tetrachloro-2’-(trifluoromethyl)acetanilide: This compound has a trifluoromethyl group in addition to the chlorine atoms, which significantly alters its chemical properties and applications.
2,2,2-Trichloro-3’-(trifluoromethyl)acetanilide: Similar to the previous compound but with one less chlorine atom, affecting its reactivity and uses.
2,2-Dichloro-3’-(trifluoromethyl)acetanilide: With fewer chlorine atoms, this compound exhibits different chemical behavior and applications.
Properties
CAS No. |
3004-73-7 |
|---|---|
Molecular Formula |
C8H5Cl4NO |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI Key |
ZCNFWVGKVHRKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















